molecular formula C10H16O4 B11754105 tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate

tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate

Cat. No.: B11754105
M. Wt: 200.23 g/mol
InChI Key: FRMDWJCFXIBOCJ-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is a heterocyclic organic compound featuring a six-membered dihydropyran ring (3,6-dihydro-2H-pyran) with a tert-butyl carbonate group at the 3-position. The dihydropyran scaffold is a partially unsaturated oxygen-containing ring system, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and natural product chemistry. The tert-butyl carbonate moiety serves as a protective group for hydroxyl functionalities, offering stability under basic and nucleophilic conditions while enabling selective deprotection under acidic or thermal conditions.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(11)13-8-5-4-6-12-7-8/h4-5,8H,6-7H2,1-3H3

InChI Key

FRMDWJCFXIBOCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1COCC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate typically involves the reaction of tert-butyl chloroformate with 3,6-dihydro-2H-pyran-3-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it valuable in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate involves its ability to act as a protecting group. It forms stable carbonate esters with hydroxyl groups, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the carbonate group, which reduces the nucleophilicity of the hydroxyl group .

Comparison with Similar Compounds

Carbonate vs. Silyl Ether Protecting Groups

  • tert-Butyl Carbonate : Offers robust protection under basic and nucleophilic conditions. The tert-butyl group’s steric bulk may slow reaction rates in crowded environments but enhances stability .
  • However, methyl groups are more susceptible to early cleavage under mildly acidic conditions .
  • Silyl Ethers (e.g., TBS) : Labile under fluoride ions (e.g., TBAF) or acidic conditions, enabling orthogonal deprotection strategies. Silyl ethers are widely used but less stable than carbonates in protic solvents .

Pyridine vs. Dihydropyran Scaffolds

  • Pyridine Derivatives (): Aromatic nitrogen-containing rings with tert-butyl carbonate groups. These compounds are tailored for cross-coupling reactions (e.g., iodides for Suzuki or Sonogashira couplings) .
  • Dihydropyran Derivatives : Partially saturated oxygen-containing rings, offering conformational flexibility and reactivity at the double bond (e.g., Diels-Alder reactions). The tert-butyl carbonate in dihydropyrans is positioned to protect alcohols during synthetic steps .

Stability and Reactivity Trends

  • Orthogonal Deprotection : Combining tert-butyl carbonates with silyl ethers (as in ) allows sequential deprotection, critical in multistep syntheses.

Biological Activity

Tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate is a compound that has garnered attention in biological research due to its versatile applications in modifying biomolecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its carbonate functional group, which enhances the stability and solubility of biomolecules. The compound can undergo various chemical reactions, including hydrolysis and nucleophilic substitution, making it a valuable tool in organic synthesis.

Table 1: Chemical Reactions of this compound

Reaction Type Products Conditions
Hydrolysistert-butyl alcohol, 3,6-dihydro-2H-pyran-3-olAqueous acid/base
Nucleophilic SubstitutionVarious substituted carbonatesPresence of nucleophiles (amines/alcohols)
OxidationOxidized derivativesOxidizing agents (e.g., potassium permanganate)
ReductionReduced derivativesReducing agents (e.g., lithium aluminum hydride)

The primary mechanism of action for this compound involves its role as a protecting group in organic synthesis. It forms stable carbonate esters with hydroxyl groups, effectively preventing unwanted reactions. This stability is attributed to the electron-withdrawing nature of the carbonate group, which diminishes the nucleophilicity of the hydroxyl group.

Biological Applications

In biological contexts, this compound has been explored for its potential in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and stability in biological environments. Additionally, it is utilized in modifying biomolecules to improve their pharmacokinetic properties.

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can be used to enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies indicated that when conjugated with certain anticancer agents, it significantly improved their therapeutic efficacy in vitro.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound Functional Group Unique Properties
Tert-butyl carbamateCarbamateUsed primarily for amine protection
Tert-butyl (2R,6S)-6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl carbonateDifferent substitution patternExhibits distinct reactivity compared to tert-butyl carbonate
Tert-butyl dicarbonateDicarbonateCommonly used for amine protection but less stable than carbonates

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